molecular formula C17H24FN3O4 B2864625 4-((4-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1097866-58-4

4-((4-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Katalognummer B2864625
CAS-Nummer: 1097866-58-4
Molekulargewicht: 353.394
InChI-Schlüssel: BZZDTRBTPAIZLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, commonly known as FMBA, is a chemical compound that has been of interest to scientific researchers due to its potential applications in various fields. FMBA is a derivative of the amino acid leucine and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The synthesis and structural analysis of a derivative of 4-fluoroaniline, specifically 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), have been efficiently executed. The structural confirmation was achieved via single crystal X-ray diffraction (SC-XRD), revealing two crystallographically distinct molecules within the asymmetric unit, showcasing significant dihedral angles between the fluorobenzene ring and the acetamide moiety. This compound was further characterized by powder XRD, Hirshfeld surface analysis to explore non-covalent interactions in crystal packing, and DFT calculations to confirm its stability, demonstrating its potential in crystallography and molecular engineering research (Ashfaq et al., 2021).

Antibacterial Applications

Research on fluoroquinolones, a class of antibacterial agents, has highlighted the synthesis of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. Among these, a compound demonstrated significantly higher potency than trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, indicating the potential of such derivatives in developing new antibacterial drugs (Kuramoto et al., 2003).

Biochemical Assays

The compound has been utilized in biochemical assays, such as in the evaluation of D-amino acid oxidase (DAAO) activity. Specifically, D-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid (D-kynurenine) is used to assay DAAO activity, highlighting its utility in enzymology and pharmacological research to assess enzyme activity and inhibitor efficacy through fluorescence intensity measurements (Song et al., 2010).

Materials Science and Molecular Modeling

The compound and its derivatives have been synthesized and characterized, contributing to materials science and molecular modeling fields. For instance, the characterization of 1,2,4-triazole derivatives, which included fluoro and chloro derivatives, through single crystal and powder X-ray diffraction, thermal techniques, and molecular modeling studies, has provided insights into intermolecular interactions such as lp⋯π interactions. This research has applications in understanding the molecular basis of material properties and in the design of novel materials (Shukla et al., 2014).

Transition Metal Complexes

The synthesis and characterization of new complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been explored, focusing on their thermal and magnetic properties. This area of research is vital for developing new materials with specific magnetic and thermal properties, potentially applicable in catalysis, magnetic storage media, and sensors (Ferenc et al., 2017).

Eigenschaften

IUPAC Name

4-(4-fluoroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O4/c18-13-2-4-14(5-3-13)20-16(22)12-15(17(23)24)19-6-1-7-21-8-10-25-11-9-21/h2-5,15,19H,1,6-12H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZDTRBTPAIZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.